![molecular formula C23H18BrN5 B5832987 nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone](/img/structure/B5832987.png)
nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone
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Overview
Description
Nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone, also known as BRPMH, is a chemical compound that has been studied for its potential use in scientific research. BRPMH is a hydrazone derivative of pyrimidine and has been found to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone is not fully understood. However, it has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone has also been found to inhibit the activity of topoisomerase II and has potential use in the treatment of angiogenesis-related diseases. In addition, nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone has been found to be a fluorescent probe for imaging lysosomes in living cells.
Advantages and Limitations for Lab Experiments
One advantage of using nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone in lab experiments is its potential use in the treatment of cancer and angiogenesis-related diseases. Another advantage is its use as a fluorescent probe for imaging lysosomes in living cells. However, one limitation of using nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone in lab experiments is its unclear mechanism of action. In addition, the potential toxicity of nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone needs to be further studied before it can be used in clinical trials.
Future Directions
There are several future directions for the study of nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone. One direction is to further study its mechanism of action and its potential use in the treatment of cancer and angiogenesis-related diseases. Another direction is to study its potential use as a fluorescent probe for imaging lysosomes in living cells. Additionally, the potential toxicity of nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone needs to be further studied before it can be used in clinical trials. Overall, the study of nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone has the potential to lead to the development of new treatments for cancer and other diseases.
Synthesis Methods
Nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone can be synthesized using a variety of methods. One method involves the reaction of 2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl hydrazine with nicotinaldehyde in the presence of acetic acid. Another method involves the reaction of 2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl hydrazine with 2-hydroxy-1-naphthaldehyde in the presence of ethanol. Both methods have been found to produce high yields of nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone.
Scientific Research Applications
Nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone has been studied for its potential use in scientific research. One study found that nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone has anti-tumor activity and can induce apoptosis in cancer cells. Another study found that nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone can inhibit the proliferation of human umbilical vein endothelial cells and has potential use in the treatment of angiogenesis-related diseases. nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone has also been studied for its potential use as a fluorescent probe for imaging lysosomes in living cells.
properties
IUPAC Name |
2-(4-bromophenyl)-N-methyl-6-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5/c1-29(26-16-17-6-5-13-25-15-17)22-14-21(18-7-3-2-4-8-18)27-23(28-22)19-9-11-20(24)12-10-19/h2-16H,1H3/b26-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDFFAOGSPUOLE-WGOQTCKBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Br)N=CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Br)/N=C/C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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